molecular formula C15H13N3O4S B3353167 Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- CAS No. 53298-16-1

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-

Cat. No.: B3353167
CAS No.: 53298-16-1
M. Wt: 331.3 g/mol
InChI Key: GHXAXPXIOUWBNR-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a benzenesulfonamide group attached to a 2,4-dioxo-3-phenyl-1-imidazolidinyl moiety. This compound has garnered attention due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- typically involves multiple steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This process results in the formation of the desired benzenesulfonamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- involves its interaction with specific molecular targets. One key target is carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells . By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but differ in their additional functional groups.

    Imidazolidinyl derivatives: These compounds contain the imidazolidinyl moiety but may have different substituents.

Uniqueness

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it particularly valuable in cancer research .

Properties

IUPAC Name

4-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c16-23(21,22)13-8-6-11(7-9-13)17-10-14(19)18(15(17)20)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXAXPXIOUWBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201435
Record name Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53298-16-1
Record name Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053298161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Sulphamoylanilino)-N-phenylacetamide (1.5 g) and methyl chloroformate (15.0 ml) were heated together for 3 hours in an autoclave at 130°C. The product was filtered off as crystals; yield 500 mg, m.p. 255° - 257°C (acetone).
Name
2-(4-Sulphamoylanilino)-N-phenylacetamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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